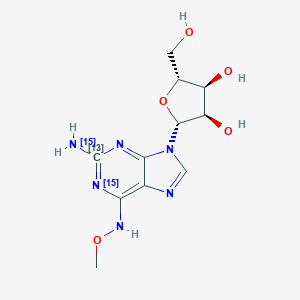

Guanosine-13C,15N2 O-Methyloxime

説明

Labelled Guanosine derivative, with possible antivarial activity.

生物活性

Guanosine-13C,15N2 O-Methyloxime is a chemically modified derivative of guanosine, a nucleoside integral to various biological processes. This compound is isotopically labeled with stable isotopes of carbon-13 and nitrogen-15, which enhances its utility in metabolic tracing and analytical applications. In this article, we will explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in research and medicine.

- Chemical Formula : C11H16N6O5

- Molecular Weight : 315.26 g/mol

- CAS Number : 197228-02-7

- Appearance : Light yellow powder

The isotopic labeling of this compound allows researchers to trace its metabolic pathways and interactions within biological systems using advanced techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Guanosine derivatives exhibit a range of biological activities due to their structural similarities with nucleotides. The mechanisms by which this compound exerts its effects include:

- Metabolic Tracing : The stable isotopes facilitate tracking the compound's metabolism in vivo and in vitro.

- Interaction with Biomolecules : It interacts with proteins and enzymes, influencing various biochemical pathways.

- Potential Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties, although further research is needed to confirm this .

Biological Activities

Research indicates that Guanosine derivatives can have several biological activities, including:

- Cell Signaling : Guanosine plays a critical role in cellular signaling pathways, particularly those involving cyclic GMP (cGMP).

- Neuroprotective Effects : Some guanosine derivatives have shown promise in protecting neuronal cells under stress conditions.

- Cytotoxicity : Certain studies have indicated that methylene bis-nucleotides can exhibit cytotoxic effects on cancer cell lines .

Case Studies

-

Metabolic Pathway Analysis :

A study utilizing this compound demonstrated its effectiveness in tracing metabolic pathways in cultured human cells. The isotopic labeling allowed for precise tracking of nucleoside metabolism and its incorporation into RNA. -

Antiviral Research :

In preliminary antiviral studies, Guanosine derivatives were tested against viral infections. The results indicated potential efficacy against certain viruses, warranting further investigation into their mechanisms and therapeutic applications .

Comparative Analysis with Other Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Guanosine | Base structure without isotopic labels | Naturally occurring nucleoside |

| Guanosine 5'-monophosphate | Addition of phosphate group | Key component of RNA |

| 2'-Deoxyguanosine | Lacks hydroxyl group at the 2' position | Precursor for DNA synthesis |

| Guanine | Base without ribose sugar | Component of DNA and RNA |

| This compound | Isotopically labeled with methyloxime | Enhances metabolic tracing capabilities |

The unique attributes of this compound lie in its isotopic labeling and methyloxime modification, which enhance its utility in both fundamental and applied research .

科学的研究の応用

Metabolic Studies

Stable Isotope Tracing

Guanosine-13C,15N2 O-Methyloxime is utilized in metabolic studies to trace the pathways of nucleotides in biological systems. The incorporation of stable isotopes allows researchers to track the fate of guanine and its derivatives within cells or organisms, providing insights into metabolic fluxes and cellular processes. For instance, studies have shown that the use of 15N-labeled compounds can elucidate nitrogen metabolism in microbial systems, which is critical for understanding nutrient cycling in ecosystems .

Environmental Research

Nitrogen Cycling

In environmental science, this compound plays a crucial role in understanding nitrogen cycling in ecosystems. Its application in stable isotope probing (SIP) techniques enables researchers to investigate the dynamics of nitrogen assimilation by soil microbes and plants. For example, research has demonstrated how different nitrogen sources affect microbial community structure and function in grassland ecosystems . The ability to trace nitrogen through various biological compartments enhances our understanding of nutrient use efficiency and its implications for sustainable agricultural practices.

Pharmacokinetics and Drug Development

Drug Metabolism Studies

In pharmacology, this compound is employed to study drug metabolism and pharmacokinetics. By labeling nucleosides, researchers can monitor how drugs are metabolized at the molecular level. This application is particularly relevant for understanding the bioavailability and metabolic pathways of nucleoside analogs used in antiviral therapies . The isotopic labeling allows for precise quantification and tracking of drug metabolites in biological samples.

Analytical Chemistry

Mass Spectrometry Applications

The compound's unique isotopic signature makes it an excellent candidate for mass spectrometry applications. Researchers utilize this compound in liquid chromatography-mass spectrometry (LC-MS) to enhance sensitivity and specificity in detecting nucleotides and their metabolites. This method has been instrumental in identifying DNA adducts and studying their formation under various conditions . The ability to differentiate between isotopically labeled compounds provides insights into biochemical interactions at a molecular level.

Case Studies

特性

IUPAC Name |

(2R,3R,4S,5R)-2-[2-(15N)azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O5/c1-21-16-8-5-9(15-11(12)14-8)17(3-13-5)10-7(20)6(19)4(2-18)22-10/h3-4,6-7,10,18-20H,2H2,1H3,(H3,12,14,15,16)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGMXBRSTMPDTL-XTYXTVMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CONC1=C2C(=N[13C](=[15N]1)[15NH2])N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。